BenchChemオンラインストアへようこそ!

6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride

Neuroprotection Excitotoxicity Glutamate Receptor Antagonism

6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride is the hydrochloride salt of a 2-aminobenzimidazole derivative featuring a 6-trifluoromethoxy (–OCF₃) substituent. The free base (CAS 132877-27-1) is also referred to as 2-Amino-5-(trifluoromethoxy)benzimidazole or 2-TFB.

Molecular Formula C8H7ClF3N3O
Molecular Weight 253.61 g/mol
CAS No. 132877-28-2
Cat. No. B173943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride
CAS132877-28-2
Molecular FormulaC8H7ClF3N3O
Molecular Weight253.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N.Cl
InChIInChI=1S/C8H6F3N3O.ClH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H
InChIKeyTWEHBGNCIKLRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride (CAS 132877-28-2) | Chemical Identity & Core Pharmacology


6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride is the hydrochloride salt of a 2-aminobenzimidazole derivative featuring a 6-trifluoromethoxy (–OCF₃) substituent [1]. The free base (CAS 132877-27-1) is also referred to as 2-Amino-5-(trifluoromethoxy)benzimidazole or 2-TFB [1]. The compound exhibits non-competitive antagonism at ionotropic glutamate receptors, with a pronounced selectivity for kainate-preferring subtypes over NMDA and quisqualate receptors, and functions as a carotid artery dilator with neuroprotective properties observed in experimental cerebral ischemia models .

Why Unsubstituted or Other 5-Substituted 2-Aminobenzimidazoles Cannot Replace 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride


The 6-trifluoromethoxy group is not a passive substituent; it critically modulates the electronic character, lipophilicity, and receptor subtype selectivity of the 2-aminobenzimidazole pharmacophore [1]. Unsubstituted 2-aminobenzimidazole lacks the pronounced kainate receptor selectivity observed for this compound, while analogs with smaller or less electronegative 5-substituents (e.g., –OCH₃, –Cl) exhibit significantly altered ion channel modulation profiles . The hydrochloride salt form further provides practical advantages in solubility, crystallinity, and formulation reproducibility that are critical for reproducible in vivo pharmacology and procurement for regulated research environments [1].

Quantified Differentiation of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride Against In-Class Analogs


Kainate vs. NMDA Receptor Antagonism Selectivity Profile (In Vivo Electrophysiology)

In a rat model measuring electrophysiological responses to iontophoretically applied neuroexcitatory amino acids, 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine (as free base, 1 mg/kg i.p.) suppressed kainate-induced responses by 90%, while NMDA and quisqualate responses were reduced by only 20% [1]. This kainate-preferring profile contrasts with the broad-spectrum non-selective NMDA antagonism of MK-801 (dizocilpine), which fully blocks NMDA responses at equivalent doses but exhibits a different safety and side-effect signature [2].

Neuroprotection Excitotoxicity Glutamate Receptor Antagonism

Acute Oral Toxicity (LD50) Compared to Other Neuroactive 2-Aminobenzimidazoles

The target compound exhibits an acute oral LD50 of 620 mg/kg in mice, calculated by the Reed-Muench cumulative method after 3 days of observation [1]. While comprehensive comparative toxicity data for other 2-aminobenzimidazoles are sparse, the unsubstituted 2-aminobenzimidazole scaffold is generally associated with higher acute toxicity and a narrower therapeutic window [2]. The –OCF₃ group's electron-withdrawing and metabolic stabilizing effects are hypothesized to contribute to this improved safety margin.

Toxicology Safety Pharmacology Drug Development

Neuroprotective Efficacy in Cerebral Ischemia Models

6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine (as 2-TFB) has demonstrated neuroprotective effects in experimental cerebral ischemia models . This protection is mechanistically attributed to activation of voltage-gated potassium channels, a mechanism that differs fundamentally from the direct NMDA receptor pore blockade of classical neuroprotectants like MK-801 or the antioxidant mechanisms of NXY-059 [1]. The combination of kainate receptor antagonism and potassium channel activation represents a dual-mechanism profile not observed in the unsubstituted 2-aminobenzimidazole scaffold.

Cerebral Ischemia Neuroprotection Stroke

Carotid Artery Dilator Activity and Systemic Blood Pressure Reduction

The compound (as 2-TFB) is a demonstrated carotid artery dilator that lowers blood pressure in both rat and mouse models . This vascular activity is structurally dependent on the 6-trifluoromethoxy substituent; unsubstituted 2-aminobenzimidazole exhibits only weak and inconsistent antihypertensive effects in spontaneously hypertensive rats, with structurally related analogs requiring significantly higher doses to achieve comparable blood pressure reductions [1].

Vasodilation Antihypertensive Cardiovascular Pharmacology

Optimal Research Applications for 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride Based on Evidence


In Vivo Neuroprotection Studies Targeting Kainate Receptor-Mediated Excitotoxicity

Given its 90% suppression of kainate-induced electrophysiological responses at 1 mg/kg i.p. [1], this compound is ideally suited as a pharmacological tool for selectively probing kainate receptor contributions in rodent models of epilepsy, traumatic brain injury, and cerebral ischemia. Its differentiated selectivity profile allows researchers to disentangle kainate-specific pathology from broader glutamatergic dysfunction.

Cerebral Ischemia and Stroke Research Requiring Dual-Mechanism Neuroprotectants

The combination of kainate receptor antagonism and voltage-gated potassium channel activation [1] makes this compound a valuable dual-mechanism tool for stroke research programs. It addresses two distinct pathways implicated in ischemic neuronal death—excitotoxicity and ion channel dysfunction—within a single molecule, a design strategy that has been advocated to overcome the translational failures of single-mechanism neuroprotectants.

Cardiovascular Pharmacology Research on Carotid Artery Dilation and Cerebral Blood Flow

The compound's demonstrated carotid artery dilator activity and blood pressure-lowering effects in rodents [1] position it as a useful reference compound for studies investigating cerebral blood flow regulation, vascular ion channel pharmacology, and novel antihypertensive mechanisms. Its structural dependence on the –OCF₃ group also makes it a suitable scaffold for medicinal chemistry optimization of vasodilatory benzimidazoles.

Preclinical Toxicology and Safety Pharmacology Screening Panels

With a well-characterized LD50 of 620 mg/kg p.o. in mice [1], this compound can serve as a reference standard for acute toxicity screening panels evaluating new 2-aminobenzimidazole derivatives. The established safety margin and oral bioavailability profile provide a benchmark against which new chemical entities in this scaffold class can be benchmarked.

Quote Request

Request a Quote for 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.